4-(3-Oxobutyl)phenyl benzoate
CAS No.: 94135-08-7
Cat. No.: VC16963177
Molecular Formula: C17H16O3
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94135-08-7 |
|---|---|
| Molecular Formula | C17H16O3 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | [4-(3-oxobutyl)phenyl] benzoate |
| Standard InChI | InChI=1S/C17H16O3/c1-13(18)7-8-14-9-11-16(12-10-14)20-17(19)15-5-3-2-4-6-15/h2-6,9-12H,7-8H2,1H3 |
| Standard InChI Key | SGCBNKSLSODZJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a phenyl ring substituted with a 3-oxobutyl group at the para position, esterified with benzoic acid. The InChI Key (SGCBNKSLSODZJZ-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural attributes. Key functional groups include:
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Ester linkage: Facilitates hydrolytic stability under neutral conditions but susceptibility to acidic or basic hydrolysis.
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Ketone group: Introduces reactivity toward nucleophilic addition or condensation reactions.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆O₃ |
| Molecular Weight | 268.308 g/mol |
| LogP | 2.98 |
| CAS Registry Number | 94135-08-7 |
The LogP value underscores its balanced hydrophilicity-lipophilicity profile, making it suitable for reverse-phase chromatographic separation .
Synthesis and Purification
Synthetic Pathways
While direct synthesis protocols for 4-(3-Oxobutyl)phenyl benzoate are sparsely documented, analogous compounds like ethyl 4-(3-oxobutyl)benzoate (SI-3) provide methodological insights. A modified procedure involves:
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Catalytic coupling: Using Pd(OAc)₂ and tetrabutylammonium chloride under nitrogen atmosphere .
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Acetylation: Reaction of 4-(4-hydroxyphenyl)butan-2-one with acetyl chloride in dichloromethane (DCM) with triethylamine as a base .
For 4-(3-Oxobutyl)phenyl benzoate, substituting acetyl chloride with benzoyl chloride would yield the target ester.
Purification Strategies
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Column chromatography: Employing gradients of cyclohexane and ethyl acetate (20:1) to isolate the product .
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Recrystallization: Utilizing solvents like DCM/hexane mixtures to enhance purity.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
The compound is separable via reverse-phase (RP) HPLC on a Newcrom R1 column . Optimal conditions include:
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Mobile phase: Acetonitrile/water with phosphoric acid (replaced with formic acid for MS compatibility) .
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Particle size: 3 µm for ultra-high-performance liquid chromatography (UHPLC) .
Table 2: HPLC Parameters
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | MeCN/H₂O/H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Detection | UV (254 nm) |
This method is scalable for preparative isolation of impurities or metabolites .
Spectroscopic Data
Although specific NMR/IR data for 4-(3-Oxobutyl)phenyl benzoate are unavailable, related compounds exhibit:
Applications in Pharmaceutical Research
Pharmacokinetic Studies
The compound’s chromatographic behavior makes it a candidate for pharmacokinetic profiling . Its moderate LogP suggests adequate absorption and distribution in vivo.
Synthetic Intermediate
4-(3-Oxobutyl)phenyl benzoate may serve as a precursor in synthesizing coumarin derivatives, analogous to the preparation of warfarin . For example:
Table 3: Reaction Conditions for Coumarin Derivatives
| Parameter | Specification |
|---|---|
| Catalyst | Cu(OAc)₂/bpy |
| Solvent | DMF/MeCN |
| Temperature | 120°C |
| Yield | 64–84% |
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